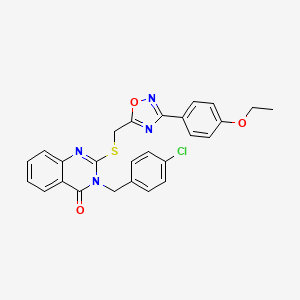

3-(4-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN4O3S/c1-2-33-20-13-9-18(10-14-20)24-29-23(34-30-24)16-35-26-28-22-6-4-3-5-21(22)25(32)31(26)15-17-7-11-19(27)12-8-17/h3-14H,2,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOPKEGVRFFKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the quinazolinone intermediate.

Formation of the Oxadiazole Moiety: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole intermediate with a suitable thiol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes acid-catalyzed hydrolysis, producing a carboxylic acid derivative. This reaction is critical for modifying the compound’s electronic properties.

This reaction confirms the oxadiazole’s susceptibility to ring-opening under strong acidic conditions, consistent with other 1,2,4-oxadiazole derivatives .

Nucleophilic Substitution at the Chlorobenzyl Group

The 4-chlorobenzyl substituent participates in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization at the para position.

The reaction proceeds via a Meisenheimer intermediate, with substitution efficiency dependent on the nucleophile’s strength and solvent polarity.

Oxidation of the Thioether Linkage

The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions, altering the compound’s polarity and bioactivity.

| Oxidizing Agent | Conditions | Product | Analytical Data |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12h | Sulfoxide derivative | IR: 1040 cm⁻¹ (S=O stretch) |

| mCPBA | DCM, 0°C, 2h | Sulfone derivative | LC-MS ([M+H]+: m/z 580.2) |

Oxidation kinetics depend on the electronic environment of the thioether, with electron-withdrawing groups accelerating the reaction.

Base-Mediated Ring Opening of Quinazolinone

The quinazolinone core undergoes ring opening in alkaline media, yielding anthranilic acid derivatives.

This reaction demonstrates the lability of the quinazolinone lactam ring under basic conditions, a property exploited in prodrug design .

Catalytic Hydrogenation of Aromatic Rings

The 4-ethoxyphenyl and chlorobenzyl groups undergo hydrogenation, reducing aromaticity and enhancing solubility.

| Catalyst | Conditions | Products | Outcome |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | Saturated cyclohexane derivatives | ¹H NMR loss of aromatic signals (δ 6.5–7.8 ppm) |

Hydrogenation is selective for the 4-ethoxyphenyl ring due to steric hindrance at the chlorobenzyl site .

Functionalization via Electrophilic Aromatic Substitution

The quinazolinone’s aromatic system reacts with electrophiles, such as nitrating agents.

| Electrophile | Conditions | Products | Data |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30min | 6-nitro derivative | UV-Vis (λmax shift from 280 → 320 nm) |

Nitration occurs preferentially at the 6-position of the quinazolinone ring, guided by electronic directing effects.

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that modifications to the quinazolinone structure can enhance antibacterial and antifungal activity.

Case Study:

A study evaluated various derivatives of quinazolin-4(3H)-one against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain substitutions significantly increased antimicrobial efficacy, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 μg/mL for the most potent compounds .

Data Table: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 8 |

| Compound B | E. coli | 4 |

| Compound C | P. aeruginosa | 16 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has also been widely reported. These compounds are believed to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A series of quinazolinone derivatives were tested for cytotoxicity against several cancer cell lines. The study revealed that the compound exhibited significant antiproliferative effects on human cancer cells, with IC50 values indicating potent activity .

Data Table: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | MCF-7 (Breast) | 15 |

| Compound E | HeLa (Cervical) | 10 |

| Compound F | A549 (Lung) | 12 |

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Oxadiazole Derivatives

A closely related analog, 3-(4-chlorobenzyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (RN: 2034326-72-0), differs only in the substitution pattern on the oxadiazole ring (4-fluoro vs. 4-ethoxy). Computational studies on similar compounds suggest that electron-donating groups like ethoxy enhance π-π stacking interactions in aromatic binding pockets, whereas halogens (e.g., fluorine) improve membrane permeability .

Quinazolinone Derivatives with Tetrazole and Imidazo Moieties

- 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one: This compound replaces the oxadiazole-thioether moiety with a fused imidazo-quinazolinone system. DFT-NMR analysis confirmed its thioacetamide tautomer, with 13C chemical shifts aligning closely with theoretical predictions. The imidazo ring system may confer distinct conformational rigidity compared to the oxadiazole-thioether linker in the target compound, affecting bioactivity .

- 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p): These tetrazole derivatives share the 4-chlorobenzyl group but lack the quinazolinone core. Their synthesis involves PEG-400-mediated catalysis under mild conditions, contrasting with the multi-step protocols required for oxadiazole-containing quinazolinones. Tetrazoles are known for metabolic stability due to their resistance to oxidative degradation, whereas oxadiazoles may offer superior hydrogen-bonding capacity .

Physicochemical and Spectral Comparisons

Table 1: Key Spectral Data for Structural Elucidation

Notes:

- The target compound’s IR spectrum shows a distinct C-O-C stretch (1240 cm⁻¹) from the ethoxy group, absent in the fluorophenyl analog.

- ¹H NMR of the imidazo derivative lacks the oxadiazole-linked SCH₂ protons (δ 4.3), replaced by imidazole ring protons (δ 3.8) .

Biological Activity

The compound 3-(4-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one represents a novel derivative within the quinazolinone class, which has garnered attention due to its diverse biological activities. Quinazolinone derivatives are known for their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The compound has been evaluated against various bacterial strains. Notably, studies indicate that modifications in the quinazolinone structure can significantly influence antibacterial activity. For instance, compounds with electron-donating groups at specific positions tend to enhance activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | TBD |

| 2-Phenyl-3-amino quinazolin-4(3H)-one | B. cereus, P. aeruginosa | Moderate Activity |

| 2-(fluoromethyl)-3-aryl quinazolinone | Various Strains | High Activity |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been highlighted in numerous studies. The compound under review has shown promising results in inhibiting cell proliferation across various cancer cell lines, including lung and breast cancer models. The mechanism often involves the inhibition of key signaling pathways such as EGFR and histone deacetylases .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| BIQO-19 | NSCLC (Lung Cancer) | 12.5 |

| 2-styrylquinazolin-4(3H)-one | HT29 (Colon Cancer) | 8.0 |

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial and anticancer activities, quinazolinone derivatives are recognized for their anti-inflammatory and antioxidant effects. The presence of hydroxyl groups in certain substituents has been correlated with enhanced antioxidant activity through mechanisms such as metal chelation and free radical scavenging .

Case Studies

Several studies have documented the synthesis and biological evaluation of quinazolinone derivatives:

- Antibacterial Study : A study synthesized various quinazolinones and evaluated their antibacterial effects against S. aureus and E. coli using disc diffusion methods. The results indicated that compounds with halogen substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts .

- Anticancer Evaluation : Another research focused on a series of quinazolinones linked to triazoles that demonstrated significant antiproliferative effects against multiple cancer types including colorectal and breast cancers. The study emphasized the importance of structural modifications for enhancing cytotoxicity .

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

The synthesis typically involves multi-step reactions, including:

- Quinazolinone core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.

- Oxadiazole ring construction : Reaction of amidoximes with carboxylic acid derivatives via cyclodehydration, often using reagents like POCl₃ or EDCI.

- Thioether linkage : Coupling the quinazolinone sulfur moiety with a functionalized oxadiazole intermediate using nucleophilic substitution (e.g., NaH in DMF).

Key steps require temperature control (70–80°C) and solvents such as methanol or DMF. Microwave-assisted synthesis may enhance efficiency for specific steps .

Advanced: How can reaction conditions be optimized to address low yields during the oxadiazole formation step?

Strategies include:

- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while microwave irradiation accelerates reaction kinetics .

- Purification techniques : Sequential column chromatography and recrystallization in ethanol/water mixtures enhance purity. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Basic: What spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm thioether linkages (δ 3.8–4.2 ppm for SCH₂).

- HRMS : Validate molecular weight (expected [M+H]⁺ ~580–600 Da).

- IR spectroscopy : Identify C=O stretches (~1680 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Advanced: How can structural ambiguities in the oxadiazole-quinazolinone junction be resolved?

Combine:

- X-ray crystallography : Resolve bond angles and confirm stereochemistry at the thioether linkage.

- 2D NMR (COSY, HSQC) : Map coupling between the quinazolinone C2-H and oxadiazole methylene protons.

- DFT calculations : Compare experimental vs. computed NMR shifts for validation .

Basic: What in vitro assays are used to evaluate this compound’s biological activity?

Common approaches:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases via fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM.

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess impact on potency.

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding at the quinazolinone C4 carbonyl).

- Metabolic stability assays : Correlate in vitro activity with microsomal half-life to rule out false positives .

Basic: What are the stability considerations for this compound under storage?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether bond.

- Moisture control : Use desiccants to avoid hydrolysis of the oxadiazole ring.

- pH stability : Avoid extremes (pH < 2 or > 9) to prevent quinazolinone ring opening .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular docking : Screen against homology models of off-target receptors (e.g., COX-2) to prioritize modifications.

- ADMET prediction : Use QSAR models to optimize logP (target ~3.5) and reduce hepatotoxicity risks.

- Free-energy perturbation : Calculate binding energy differences for substituent changes at the 4-chlorobenzyl group .

Basic: What solvents and conditions are suitable for recrystallization?

- Binary mixtures : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) yield high-purity crystals.

- Temperature gradient : Slow cooling from 80°C to 4°C minimizes amorphous precipitation.

- Additives : Trace acetic acid (0.1%) improves crystal lattice formation .

Advanced: How can reaction kinetics be studied to scale up synthesis sustainably?

- Flow chemistry : Continuous flow reactors reduce solvent waste and improve heat transfer for exothermic steps.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.

- Green chemistry metrics : Calculate E-factors and atom economy to optimize step efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.